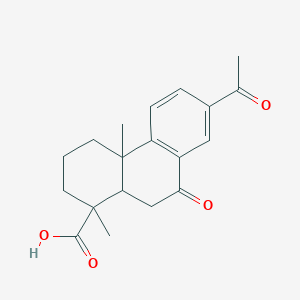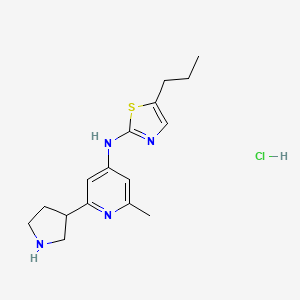
N-(2-methyl-6-(pyrrolidin-3-yl)pyridin-4-yl)-5-propylthiazol-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-メチル-6-(ピロリジン-3-イル)ピリジン-4-イル)-5-プロピルチアゾール-2-アミン塩酸塩は、さまざまな科学分野で潜在的な用途を持つ合成化合物です。この化合物は、ピリジン環、ピロリジン環、チアゾール環を組み合わせた独自の構造を特徴としており、医薬品化学および薬理学における研究の興味深い対象となっています。
準備方法
合成経路と反応条件
N-(2-メチル-6-(ピロリジン-3-イル)ピリジン-4-イル)-5-プロピルチアゾール-2-アミン塩酸塩の合成は、通常、複数段階の有機反応を伴います。このプロセスは、ピリジンおよびチアゾール中間体の調製から始まり、特定の反応条件下でのカップリングが続きます。 これらの反応で使用される一般的な試薬には、アセトニトリル、トリメチルシリルシアニド、トリエチルアミンなどがあります .
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために合成経路の最適化が含まれる可能性があります。これには、反応効率とスケーラビリティを高めるために、高度な触媒系と連続フロー反応器を使用することが含まれます。
化学反応の分析
反応の種類
N-(2-メチル-6-(ピロリジン-3-イル)ピリジン-4-イル)-5-プロピルチアゾール-2-アミン塩酸塩は、次を含むさまざまな化学反応を受けることができます。
酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤によって促進できます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの一般的な還元剤を使用できます。
置換: 求核置換反応または求電子置換反応は、存在する官能基に応じて発生する可能性があります。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換: ハロゲン化化合物、強酸または強塩基。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体をもたらす可能性がありますが、還元はアミンまたはアルコール誘導体を生成する可能性があります。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 細胞プロセスとシグナル伝達経路への潜在的な影響について調査されています。
医学: 抗炎症作用や抗がん作用を含む、潜在的な治療特性について調査されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
N-(2-メチル-6-(ピロリジン-3-イル)ピリジン-4-イル)-5-プロピルチアゾール-2-アミン塩酸塩の作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、特定の受容体または酵素に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。 関与する正確な分子標的と経路はまだ調査中ですが、予備的研究では、シグナル伝達タンパク質と転写因子との潜在的な相互作用が示唆されています .
類似化合物の比較
類似化合物
ピリジン-2-イルピリミジン誘導体: これらの化合物は、類似のピリジン構造を共有し、その抗線維化活性について研究されています.
ピリド[2,3-d]ピリミジン-4-アミン: これらの化合物は、特定の酵素に対する阻害効果で知られており、潜在的な治療用途があります.
独自性
N-(2-メチル-6-(ピロリジン-3-イル)ピリジン-4-イル)-5-プロピルチアゾール-2-アミン塩酸塩は、ピリジン、ピロリジン、チアゾール環を組み合わせたことで独特であり、異なる化学的および生物学的特性を付与します。この構造的な独自性は、さまざまな科学分野におけるさらなる研究開発のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Pyridin-2-yl Pyrimidine Derivatives: These compounds share a similar pyridine structure and have been studied for their anti-fibrotic activities.
Pyrido[2,3-d]pyrimidin-4-amines: These compounds are known for their inhibitory effects on specific enzymes and have potential therapeutic applications.
Uniqueness
N-(2-methyl-6-(pyrrolidin-3-yl)pyridin-4-yl)-5-propylthiazol-2-amine hydrochloride is unique due to its combination of pyridine, pyrrolidine, and thiazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C16H23ClN4S |
|---|---|
分子量 |
338.9 g/mol |
IUPAC名 |
N-(2-methyl-6-pyrrolidin-3-ylpyridin-4-yl)-5-propyl-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C16H22N4S.ClH/c1-3-4-14-10-18-16(21-14)20-13-7-11(2)19-15(8-13)12-5-6-17-9-12;/h7-8,10,12,17H,3-6,9H2,1-2H3,(H,18,19,20);1H |
InChIキー |
ZQVBEFQVFBYAOJ-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CN=C(S1)NC2=CC(=NC(=C2)C)C3CCNC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


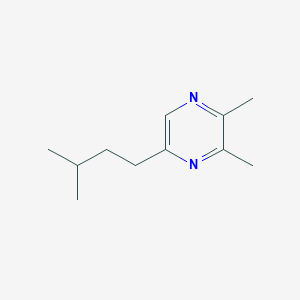

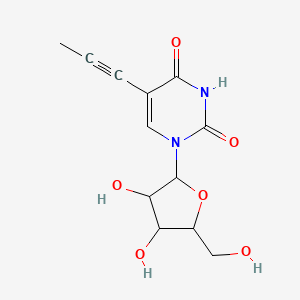
![Ethyl 15-ethyl-11-oxido-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B12294684.png)
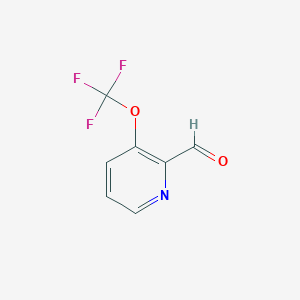
![3-((1H-imidazol-1-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12294708.png)

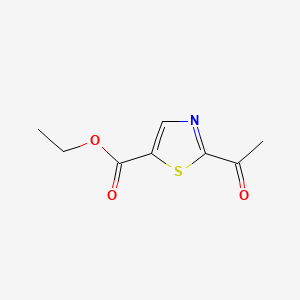
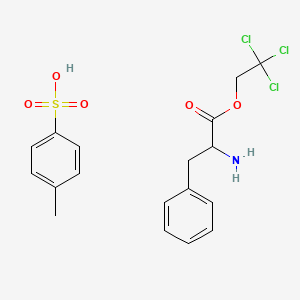
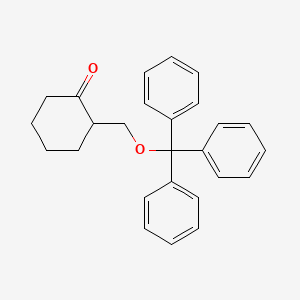

![(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-N'-trityl-butanediamide](/img/structure/B12294747.png)

